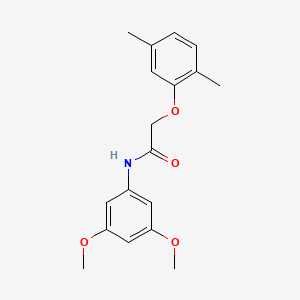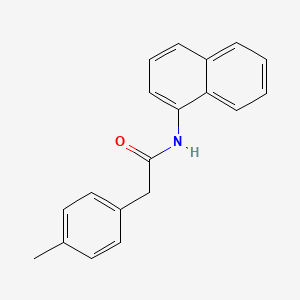
N-cyclohexyl-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-thienylmethyl)thiourea, also known as CCT or Ditiocarb, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a thiourea derivative that has been synthesized and used in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth and inflammation. Specifically, N-cyclohexyl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling pathways. This inhibition leads to an increase in oxidative stress and ultimately, cancer cell death. N-cyclohexyl-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-cyclohexyl-N'-(2-thienylmethyl)thiourea inhibits cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. N-cyclohexyl-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-cyclohexyl-N'-(2-thienylmethyl)thiourea has been shown to have antioxidant properties, as it can scavenge free radicals and inhibit oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-cyclohexyl-N'-(2-thienylmethyl)thiourea in lab experiments is its high yield and purity. Additionally, N-cyclohexyl-N'-(2-thienylmethyl)thiourea is a relatively stable compound that can be stored for long periods without degradation. However, one of the limitations of using N-cyclohexyl-N'-(2-thienylmethyl)thiourea is its potential toxicity. In vitro studies have shown that high concentrations of N-cyclohexyl-N'-(2-thienylmethyl)thiourea can cause cytotoxicity and DNA damage. Therefore, it is important to use N-cyclohexyl-N'-(2-thienylmethyl)thiourea in appropriate concentrations and to follow proper safety protocols when handling the compound.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(2-thienylmethyl)thiourea. One potential direction is to further investigate its potential as an anti-cancer agent. Specifically, more studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-(2-thienylmethyl)thiourea and to identify any potential targets for drug development. Another potential direction is to investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Finally, more research is needed to investigate the potential environmental impacts of N-cyclohexyl-N'-(2-thienylmethyl)thiourea, particularly its potential as a chelating agent in environmental science.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(2-thienylmethyl)thiourea involves the reaction between cyclohexylamine and 2-thienylmethyl isothiocyanate. The reaction is carried out in a solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using various spectroscopic techniques, such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2-thienylmethyl)thiourea has been extensively studied for its various applications in scientific research. One of the primary applications of N-cyclohexyl-N'-(2-thienylmethyl)thiourea is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-cyclohexyl-N'-(2-thienylmethyl)thiourea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, N-cyclohexyl-N'-(2-thienylmethyl)thiourea has been used as a fungicide in agriculture and as a chelating agent in environmental science.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBLLMOWFJKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(thiophen-2-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)

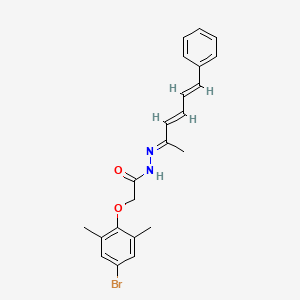
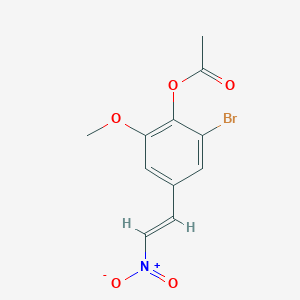

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
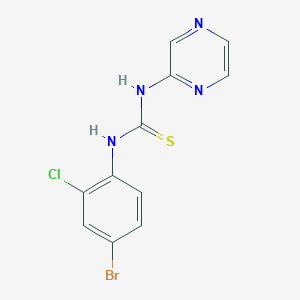


![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)
